molecular formula C19H15FN2O3S B11643264 (5Z)-1-(3-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-1-(3-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11643264
M. Wt: 370.4 g/mol
InChI Key: XIUPXIHVQITCMZ-YBEGLDIGSA-N
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Description

(5Z)-1-(3-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(3-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxybenzaldehyde with 4-fluorobenzylidene and thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(3-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-1-(3-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound could interact with genetic material, influencing gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-(3-ethoxyphenyl)-5-(4-chlorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5Z)-1-(3-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

(5Z)-1-(3-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of the fluorobenzylidene group, which may impart specific chemical and biological properties. This uniqueness can be compared to other similar compounds that have different substituents, affecting their reactivity and applications.

Properties

Molecular Formula

C19H15FN2O3S

Molecular Weight

370.4 g/mol

IUPAC Name

(5Z)-1-(3-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H15FN2O3S/c1-2-25-15-5-3-4-14(11-15)22-18(24)16(17(23)21-19(22)26)10-12-6-8-13(20)9-7-12/h3-11H,2H2,1H3,(H,21,23,26)/b16-10-

InChI Key

XIUPXIHVQITCMZ-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)F)/C(=O)NC2=S

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=S

Origin of Product

United States

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